Superior Cellular Potency: A-78773 vs. Zileuton in Human Neutrophil LTB4 Inhibition
A-78773 exhibits significantly greater potency than zileuton in inhibiting leukotriene formation in isolated human neutrophils, a therapeutically relevant cellular model of inflammation [1].
| Evidence Dimension | Inhibition of LTB4 formation in human neutrophils |
|---|---|
| Target Compound Data | A-78773 IC50 = 20 nM |
| Comparator Or Baseline | Zileuton IC50 ≈ 400 nM (0.4 µM) |
| Quantified Difference | A-78773 is approximately 20-fold more potent than zileuton (IC50 ratio: 400 nM / 20 nM = 20x) |
| Conditions | Isolated human neutrophils stimulated with calcium ionophore A23187 |
Why This Matters
The 20-fold greater potency of A-78773 in human neutrophils enables more robust target engagement at lower concentrations, reducing potential off-target effects and compound consumption in cellular assays.
- [1] Bell RL, Brooks DW, Young PR, Lanni C, Stewart AO, Bouska J, Malo PE, Carter GW. A-78773: a selective, potent 5-lipoxygenase inhibitor. J Lipid Mediat. 1993 Mar-Apr;6(1-3):259-64. PMID: 8395248. View Source
